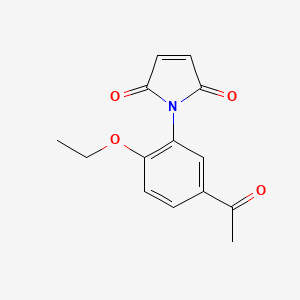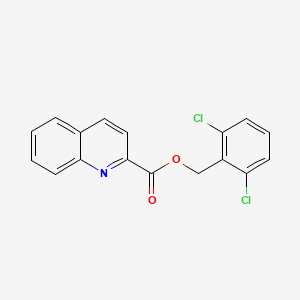![molecular formula C17H16F3NO B5762174 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone, also known as 4-MMC or mephedrone, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been found to have similar effects to traditional antidepressants, but with a faster onset of action. Additionally, it has been shown to have potential as a treatment for substance abuse disorders, particularly in the case of methamphetamine addiction.
Wirkmechanismus
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, meaning it increases the levels of these neurotransmitters in the brain. This leads to feelings of euphoria and increased energy, which are the primary reasons for its recreational use. However, it also has potential therapeutic effects due to its ability to regulate mood and reduce anxiety.
Biochemical and Physiological Effects:
The use of this compound has been associated with a number of physiological and biochemical effects. These include increased heart rate and blood pressure, hyperthermia, and dehydration. It has also been shown to have neurotoxic effects, particularly in the case of chronic use.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has a number of advantages for use in lab experiments, particularly in the study of neurotransmitter systems and their regulation. However, its recreational use and potential for abuse make it difficult to obtain and regulate, which can limit its use in research.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. These include further studies on its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Additionally, research on its neurotoxic effects and potential for abuse could lead to the development of safer alternatives for recreational use. Finally, studies on its mechanism of action could lead to the development of new drugs that target neurotransmitter systems in a more specific and effective way.
Synthesemethoden
The synthesis of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone involves the reaction of 4-methylpropiophenone with 3-(trifluoromethyl)phenyl magnesium bromide, followed by the addition of ammonium chloride. The resulting product is then purified through recrystallization. This method was first reported in 1929 by Saem de Burnaga Sanchez and has since been modified and improved upon.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c1-12-5-7-13(8-6-12)16(22)9-10-21-15-4-2-3-14(11-15)17(18,19)20/h2-8,11,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDFWEYRUNAGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)

![1-methyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5762121.png)
![methyl 4-[({[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5762126.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5762130.png)
![3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5762133.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)
![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)



